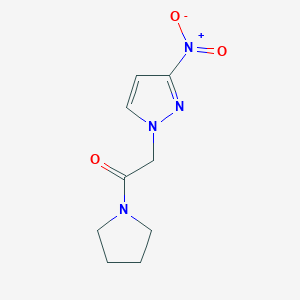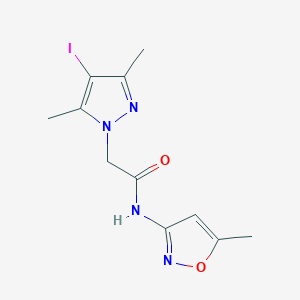
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a 1,4-dihalobutane.
Coupling Reaction: Finally, the pyrazole and pyrrolidine rings are coupled through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: 2-(3-AMINO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the activity of target proteins. The pyrazole and pyrrolidine rings can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-AMINO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE: Similar structure but with an amino group instead of a nitro group.
2-(3-CHLORO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(3-NITRO-1H-PYRAZOL-1-YL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo various redox reactions, making the compound versatile in different chemical and biological contexts.
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c14-9(11-4-1-2-5-11)7-12-6-3-8(10-12)13(15)16/h3,6H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFJXZWFIWCMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6088889.png)
![2-{3-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL](/img/structure/B6088899.png)
![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)
![1-[3-(1,3-thiazol-4-yl)phenyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine](/img/structure/B6088909.png)
![2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088914.png)

![1-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6088923.png)
![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)
![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)
![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
